molecular formula C20H24FN3O2 B2416780 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide CAS No. 877633-14-2

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2416780
CAS No.: 877633-14-2
M. Wt: 357.429
InChI Key: ASRDPNHJAJPDNM-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H24FN3O2 and its molecular weight is 357.429. The purity is usually 95%.
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Scientific Research Applications

PET Imaging of Neuroinflammation The compound N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide, through its 18F-labeled analog ([18F]1), has been evaluated for PET imaging of colony-stimulating factor 1 receptor (CSF1R), which is a notable target in neuroinflammation imaging, particularly for diseases like Alzheimer's. This compound exhibited a notable binding affinity and demonstrated increased brain uptake in animal models, indicating its potential as a radioligand for neuroinflammation imaging (Lee et al., 2022).

Anticonvulsant Activity A series of N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones have demonstrated anticonvulsant properties. These compounds were effective in the maximal electroshock seizure test and the subcutaneous pentylenetetrazole seizures test, indicating their potential use in the treatment of seizure disorders (Obniska et al., 2012).

Bradykinin Inhibitory and Analgesic Activity Novel non-peptide diamide compounds, including derivatives of the focal compound, have been synthesized and evaluated for their antibradykinin and analgesic properties. These compounds showed promising activity in animal models of inflammatory and neuropathic pain, suggesting potential applications in pain management (Kam et al., 2010).

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-16-4-1-2-5-17(16)23-9-11-24(12-10-23)18(19-6-3-13-26-19)14-22-20(25)15-7-8-15/h1-6,13,15,18H,7-12,14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRDPNHJAJPDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.